4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid
Overview
Description
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, also known as OBAA, is a carbonyl compound . It has a molecular formula of C28H44O3 . This compound is a selective phospholipase A2 (PLA2) inhibitor .
Molecular Structure Analysis
The molecular structure of OBAA is represented by the InChI string:InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)
. The SMILES string representation is CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O
. Physical And Chemical Properties Analysis
OBAA has a molecular weight of 428.65 g/mol . It is a powder that is white to tan in color . It is soluble to 10 mM in DMSO with gentle warming . The storage temperature is 2-8°C .Scientific Research Applications
Inhibition of Kynurenine-3-Hydroxylase
4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, closely related to 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, have been studied as potent inhibitors of kynurenine-3-hydroxylase. This enzyme is a target for neuroprotective agents. The inhibition of this enzyme can prevent the synthesis of quinolinic acid, which is associated with neuroinflammatory processes (Drysdale et al., 2000).
Synthesis of Heterocyclic Compounds
4-(4-Bromophenyl)-4-oxobut-2-enoic acid, similar in structure, has been utilized as a key starting material for the synthesis of a novel series of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones. These compounds have potential applications in antibacterial activities (El-Hashash et al., 2015).
Development of Bioactive Compounds
Research has been conducted on derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid for their utility as building blocks in the synthesis of biologically active compounds. These derivatives can be synthesized efficiently using microwave assistance and are important for the development of therapeutic agents (Tolstoluzhsky et al., 2008).
Analgesic Activity
A series of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, structurally related to 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, has been synthesized and found to exhibit significant analgesic activity. This demonstrates the potential of such compounds in pain management (Shipilovskikh et al., 2013).
Antimicrobial Activities
Compounds derived from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid have been studied for their antimicrobial activities. The research focused on the synthesis of pyridazinones, thiazoles derivatives, and other heterocycles, indicating the broad potential of such compounds in combating microbial infections (El-Hashash et al., 2014).
properties
IUPAC Name |
4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESASFHIWDSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610143 | |
Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid | |
CAS RN |
134531-42-3 | |
Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.